N-((trans-4-aminocyclohexyl)methyl)-5-iodo-N-methylpyridin-2-amine N-((trans-4-aminocyclohexyl)methyl)-5-iodo-N-methylpyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15856979
InChI: InChI=1S/C13H20IN3/c1-17(13-7-4-11(14)8-16-13)9-10-2-5-12(15)6-3-10/h4,7-8,10,12H,2-3,5-6,9,15H2,1H3
SMILES:
Molecular Formula: C13H20IN3
Molecular Weight: 345.22 g/mol

N-((trans-4-aminocyclohexyl)methyl)-5-iodo-N-methylpyridin-2-amine

CAS No.:

Cat. No.: VC15856979

Molecular Formula: C13H20IN3

Molecular Weight: 345.22 g/mol

* For research use only. Not for human or veterinary use.

N-((trans-4-aminocyclohexyl)methyl)-5-iodo-N-methylpyridin-2-amine -

Specification

Molecular Formula C13H20IN3
Molecular Weight 345.22 g/mol
IUPAC Name N-[(4-aminocyclohexyl)methyl]-5-iodo-N-methylpyridin-2-amine
Standard InChI InChI=1S/C13H20IN3/c1-17(13-7-4-11(14)8-16-13)9-10-2-5-12(15)6-3-10/h4,7-8,10,12H,2-3,5-6,9,15H2,1H3
Standard InChI Key YKKLLRAJHGZRCJ-UHFFFAOYSA-N
Canonical SMILES CN(CC1CCC(CC1)N)C2=NC=C(C=C2)I

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s systematic IUPAC name, N-[(4-aminocyclohexyl)methyl]-5-iodo-N-methylpyridin-2-amine, reflects its bifunctional design: a pyridine ring substituted with iodine at position 5 and a methyl-aminocyclohexyl group at position 2. Key identifiers include:

PropertyValue
Molecular FormulaC₁₃H₂₀IN₃
Molecular Weight345.22 g/mol
Canonical SMILESCN(CC1CCC(CC1)N)C2=NC=C(C=C2)I
InChIKeyYKKLLRAJHGZRCJ-UHFFFAOYSA-N
PubChem CID58438025

The trans configuration of the 4-aminocyclohexyl group imposes a specific three-dimensional orientation, influencing hydrogen-bonding capabilities and lipid solubility . The iodine atom at position 5 introduces steric bulk and polarizability, which may enhance binding affinity in hydrophobic pockets of biological targets .

Synthesis and Manufacturing

Synthetic Routes

The compound’s synthesis likely involves multi-step functionalization of pyridine precursors. A plausible pathway, inferred from analogous methods in WO2020178175A1 and WO2012170976A2 , includes:

  • Iodination: Electrophilic substitution of 2-amino-5-iodopyridine using I₂/HIO₃.

  • N-Methylation: Treatment with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).

  • Cyclohexylamine Coupling: Reductive amination of trans-4-aminocyclohexanecarbaldehyde with the N-methyl intermediate under H₂/Pd-C .

Critical challenges include controlling regioselectivity during iodination and preserving the trans configuration during cyclohexylamine incorporation . Patent WO2010032875A2 highlights the use of platinum-vanadium catalysts for similar hydrogenation steps, which may improve yield and stereochemical purity .

Process Optimization

Key parameters for scalable production:

  • Temperature: 160–200°C for autoclave reactions .

  • Solvent Systems: Methanol or ethanol for improved solubility of intermediates .

  • Catalysts: Pt/V on carbon (1–2% loading) to minimize byproducts like dehalogenated derivatives .

Pharmaceutical Applications

Target Engagement

The compound’s dual pharmacophores suggest activity against:

  • Kinases: The pyridine ring may compete with ATP-binding sites, while the aminocyclohexyl group stabilizes hydrophobic interactions .

  • G-Protein-Coupled Receptors (GPCRs): Conformational flexibility enables docking into helical transmembrane domains.

Preclinical Studies

Although in vivo data remain unpublished, structural analogs in WO2012170976A2 demonstrate:

  • Anticancer Activity: IC₅₀ values of 10–100 nM against breast (MCF-7) and lung (A549) cancer cell lines .

  • Anti-Inflammatory Effects: 60–70% inhibition of TNF-α production in macrophages at 1 μM .

ParameterSpecification
GHS ClassificationNot classified
Skin IrritationCategory 2
Eye DamageCategory 1
Storage Conditions2–8°C in inert atmosphere

Risk Mitigation

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

  • Spill Management: Absorb with vermiculite and dispose as halogenated waste.

Future Directions

Drug Development

  • Radioiodination: Replacement of ¹²⁷I with ¹²⁴I/¹³¹I for PET/SPECT imaging.

  • Prodrug Design: Esterification of the cyclohexylamine group to enhance oral bioavailability .

Environmental Impact

Biodegradation studies are needed to assess persistence and ecotoxicity, particularly given the iodine moiety’s potential for bioaccumulation.

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